molecular formula C19H24FNO B4379500 2-(1-adamantyl)-N-(4-fluoro-2-methylphenyl)acetamide

2-(1-adamantyl)-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B4379500
M. Wt: 301.4 g/mol
InChI Key: ILVPCIDJKFPFNF-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-(4-fluoro-2-methylphenyl)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a fluoro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-adamantyl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves the reaction of 1-adamantylamine with 4-fluoro-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The adamantyl group can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.

    Reduction: The fluoro-methylphenyl group can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Amino derivatives of the fluoro-methylphenyl group.

    Substitution: Substituted derivatives at the fluoro position.

Scientific Research Applications

2-(1-Adamantyl)-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. The fluoro-methylphenyl group can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-(1-Adamantyl)-3-(4-fluoro-2-methylphenyl)guanidine
  • 1-(1-Adamantyl)-3-(4-fluoro-2-methylphenyl)urea

Comparison: 2-(1-Adamantyl)-N-(4-fluoro-2-methylphenyl)acetamide is unique due to the presence of the acetamide functional group, which imparts distinct chemical and biological properties compared to guanidine and urea derivatives. The acetamide group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

2-(1-adamantyl)-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO/c1-12-4-16(20)2-3-17(12)21-18(22)11-19-8-13-5-14(9-19)7-15(6-13)10-19/h2-4,13-15H,5-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVPCIDJKFPFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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